Product packaging for [(3-Aminopropyl)amino]methanol(Cat. No.:CAS No. 66208-33-1)

[(3-Aminopropyl)amino]methanol

Cat. No.: B14466303
CAS No.: 66208-33-1
M. Wt: 104.15 g/mol
InChI Key: KWFKYDVHKVXRHZ-UHFFFAOYSA-N
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Description

[(3-Aminopropyl)amino]methanol (CAS RN 66210-82-0) is an organic compound with the molecular formula C4H12N2O . This structure, featuring both primary amine and hydroxyl functional groups, classifies it as an amino alcohol and suggests its utility as a versatile building block in organic synthesis and materials science research. Compounds with similar structures, such as N-organohydroxylamines, are investigated for their biological activity and have been identified as inhibitors of peptide deformylase in certain bacterial strains, indicating potential applications in early-stage antimicrobial research . The presence of multiple reactive sites makes this di-functional molecule a potential candidate for use in polymer chemistry, such as in the production of polyamide-like materials, or as a cross-linking agent. Furthermore, its structure is analogous to other aminopropyl derivatives which see use in the cosmetics and pharmaceutical industries, suggesting it could serve as a synthetic intermediate for specialty chemicals . As a reagent, it may be used to introduce both hydrophilic and amine-containing moieties into larger molecules. Researchers are advised to consult the safety data sheet prior to handling. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2O B14466303 [(3-Aminopropyl)amino]methanol CAS No. 66208-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66208-33-1

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

(3-aminopropylamino)methanol

InChI

InChI=1S/C4H12N2O/c5-2-1-3-6-4-7/h6-7H,1-5H2

InChI Key

KWFKYDVHKVXRHZ-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCO

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Aminopropyl Amino Methanol and Its Derivatives

General Strategies for Amino Alcohol Synthesis

The construction of the amino alcohol functionality is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to material science. Several key strategies have been developed to achieve this transformation efficiently and selectively.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the formation of C-N bonds, and it can be adapted for the synthesis of amino alcohols. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of amino alcohols, this can involve the reductive amination of α-hydroxy ketones or related substrates.

Recent advancements have focused on the development of highly efficient and stereoselective biocatalytic reductive amination processes. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, yielding chiral amino alcohols with high enantioselectivity. scite.aigoogle.com For instance, an engineered AmDH from Sporosarcina psychrophila (SpAmDH) demonstrated effectiveness in the asymmetric reductive amination of 1-hydroxy-2-butanone, achieving high conversions and excellent enantiomeric excess (>99% ee). scite.aigoogle.com Furthermore, biocatalytic systems using imine reductases (IREDs) have been developed for the synthesis of aliphatic amino alcohols, showcasing the potential for producing key pharmaceutical intermediates. researchgate.net

Iridium complexes have also emerged as effective catalysts for the reductive amination and transfer hydrogenation of diketones to produce β- and γ-amino alcohols. nih.gov These methods offer mild and operationally simple conditions for accessing a diverse library of amino alcohol structures.

Addition Reactions to Carbonyl Compounds

The direct addition of an amine to a carbonyl compound, such as an aldehyde or ketone, is a fundamental step in many synthetic pathways leading to amino alcohols. The reaction of an amine with formaldehyde (B43269), for instance, initially forms a hydroxymethylamine derivative. google.comrsc.org In the case of [(3-Aminopropyl)amino]methanol, the conceptual synthetic route would involve the reaction of 1,3-diaminopropane (B46017) with formaldehyde.

However, the reaction between 1,3-diaminopropanes and formaldehyde is often complicated by subsequent intramolecular reactions. Instead of isolating the simple addition product, the reaction tends to proceed to form cyclic structures, such as hexahydropyrimidines. researchgate.netnih.gov This cyclization occurs because both amino groups of the diamine can react with formaldehyde molecules. This inherent reactivity makes the direct synthesis of this compound via this route challenging, often leading to a mixture of products or favoring the cyclic adduct.

The Mannich reaction is a classic example of a multicomponent reaction that utilizes the addition of an amine to formaldehyde to generate a Mannich base (a β-amino-carbonyl compound). wipo.int This reaction underscores the tendency of amine-formaldehyde adducts to act as electrophilic intermediates.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a robust and scalable method for the reduction of various functional groups, including those that can be precursors to amino alcohols. A significant application of this method is the hydrogenation of amino acids to their corresponding amino alcohols. This approach is attractive due to its high atom economy, often producing water as the only byproduct.

Heterogeneous catalysts, such as Rh-MoOx/SiO2, have proven to be highly effective for the selective hydrogenation of a wide range of natural amino acids to amino alcohols with complete retention of configuration. nih.govgoogle.com This method has been successfully applied to a protein hydrolysate, demonstrating its potential for the valorization of biomass. google.com Another approach involves the use of ruthenium catalysts for the hydrogenation of amino acids, which has been shown to have high selectivity and maintain optical purity. researchgate.net

Furthermore, asymmetric transfer hydrogenation has been developed as a powerful tool for the synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines, achieving high yields and excellent enantioselectivities. researchgate.net This technique provides a cost-effective and accessible route to important pharmaceutical building blocks.

Synthesis of Analogue Compounds Incorporating Aminopropyl Moieties

The aminopropyl group is a key structural motif in a variety of biologically active molecules and functional materials. The synthesis of compounds containing this moiety often involves strategic C-N bond-forming reactions.

Aza-Michael Addition Reactions

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for constructing C-N bonds and introducing aminopropyl groups. This reaction is widely employed in polymer and materials chemistry. For example, the aza-Michael addition of amines to acrylates is a common strategy. researchgate.net

Research has shown that primary amines can undergo two successive Michael additions. researchgate.net This reaction has been utilized to synthesize zwitterionic silicone materials by reacting amine-functional polydimethylsiloxanes with acrylic acid. mdpi.com The reaction proceeds smoothly under mild conditions, leading to the formation of both monoadducts and di-adducts. This approach has also been used to create silicone rubbers with high toughness by reacting bis(3-aminopropyl)-terminated polydimethylsiloxane (B3030410) with multi-acrylate crosslinkers. researchgate.net

The following table summarizes representative conditions for aza-Michael reactions involving aminopropyl groups:

Michael DonorMichael AcceptorCatalyst/SolventTemperature (°C)Product TypeReference
bis-(3-aminopropyl)-terminated PDMS1,6-hexanediol diacrylateToluene80Acrylated-PDMS researchgate.net
3-aminopropylmethyl bis(trimethylsiloxy)silaneAcrylic Acid-50Zwitterionic oligosiloxane mdpi.com
Primary aminosilanesα,β-unsaturated compounds--Crosslinked polymers

Derivatization from Precursors Containing Aminopropyl Groups

An alternative and common strategy for synthesizing complex molecules is to start with a precursor that already contains the aminopropyl moiety and then elaborate its structure. This approach is widely used in the synthesis of pharmaceuticals and other functional molecules.

For instance, N-(3-aminopropyl)methacrylamide hydrochloride has been synthesized from 1,3-propanediamine by first protecting one of the amino groups with a Boc group, followed by reaction with methacryloyl chloride, and subsequent deprotection. Similarly, various N-substituted 3,4-diarylpyrroles have been prepared by condensing a phenacyl halide with a primary amine, such as N-(3-aminopropyl)azatricyclodecane, and a phenylacetaldehyde.

The synthesis of novel quinoline (B57606) derivatives with potential antiproliferative activity has been achieved by reacting substituted quinolines with N-(3-aminopropyl)morpholine. In another example, a new indole (B1671886) derivative was synthesized through the reductive amination of an aldehyde-functionalized indole with 3-dimethylaminopropylamine.

The following table provides examples of derivatization from aminopropyl-containing precursors:

Aminopropyl PrecursorReagent(s)Product TypeReference
N-(3-aminopropyl)morpholine4-chloro-6-fluoro-2-methylquinolineSubstituted quinoline
N,N-dimethyl-1,3-propanediamineDiethyl 2-alkylmalonateSurface-active di-amidoamine
Tris(3-aminopropyl)amine (B1583958)Dansyl chlorideN-dansyl substituted tris(3-aminopropyl)amine
3-aminopropanolFluorescamineFluorescent derivative for HPLC analysis
1-(3-aminopropyl)imidazole1-(3-ethoxypropyl)-4-oxopiperidine, paraformaldehydeDiazabicyclononane derivative

Transition Metal-Catalyzed Amine Synthesis

The synthesis of aliphatic amines and their derivatives, such as this compound, has been significantly advanced through the use of transition metal catalysts. These methods offer powerful alternatives to classical routes, often providing higher efficiency and selectivity.

One of the most attractive and atom-economical strategies is hydroamination , which involves the direct addition of an amine's N-H bond across an alkene's carbon-carbon double bond. acs.org This reaction represents an ideal pathway for creating secondary and tertiary amines from simple, unfunctionalized starting materials. acs.org Research has explored various catalytic systems for this purpose. For instance, iron-based catalysts, such as Fe(acac)₃, have been used in combination with phenylsilane (B129415) for the hydroamination of alkenes with nitroarenes serving as the amine source. acs.org Copper-catalyzed intermolecular asymmetric hydroamination of alkenes has also been detailed, utilizing ligands like DTBM-Segphos to achieve enantioselectivity. acs.org Furthermore, manganese(I) complexes have been shown to effectively catalyze the selective hydroamination of allyl alcohols, which serve as crucial intermediates for various bioactive compounds. rsc.org

Another cornerstone of modern amine synthesis is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method is exceptionally versatile for constructing C-N bonds. mdpi.com It has been successfully employed in the synthesis of complex polyazamacrocyclic compounds that incorporate structural units of tris(3-aminopropyl)amine (TRPN), a molecule structurally related to this compound. mdpi.com In these syntheses, a Pd(0) catalyst, often in conjunction with a specialized phosphine (B1218219) ligand like tBuDavePhos, facilitates the coupling of an amine with an aryl halide or triflate. mdpi.com The reaction conditions are crucial, and the choice of catalyst, ligand, base, and solvent can significantly influence the yield and purity of the resulting amino-functionalized product. mdpi.com

The following table summarizes various transition metal catalysts used in the synthesis of amines and their derivatives.

Catalyst SystemReaction TypeSubstratesKey Features
Fe(acac)₃ / Phenylsilane HydroaminationAlkenes + NitroarenesUtilizes nitroarenes as the amine source. acs.org
Cu-DTBM-Segphos Asymmetric HydroaminationAlkenes + O-benzoylhydroxylaminesEnantiodetermining step is the insertion of the alkene into a Cu-H species. acs.org
Mn(I) Complex HydroaminationAllyl Alcohols + AminesPhosphine-free, earth-abundant metal catalyst used under hydrogen-borrowing conditions. rsc.org
Pd(dba)₂ / tBuDavePhos Buchwald-Hartwig AminationTris(3-aminopropyl)amine + Aryl DihalidesUsed for macrocyclization to form complex polyazamacrocycles. mdpi.com
RuCl[(S,S)-Teth-TsDPEN] Asymmetric HydrogenationEnonesUsed to create a stereogenic center in the synthesis of amine-containing molecules. rsc.org

Green Chemistry Principles in the Synthesis of Amino-Functionalized Compounds

The integration of green chemistry principles into the synthesis of amino-functionalized compounds is a primary goal in contemporary chemical research. This approach aims to design chemical processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and maximizing efficiency. nih.govacs.org Key strategies include the use of eco-friendly, reusable catalysts, such as magnetically retrievable nanoparticles, which simplify product purification and reduce waste streams. nih.govacs.org The development of one-pot multicomponent reactions, which combine several synthetic steps without isolating intermediates, further enhances the green profile of these syntheses by saving time, energy, and solvents. nih.govacs.org

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

Reactions like hydroamination are considered highly atom-economical because all atoms from the amine and alkene are, in principle, incorporated into the final product. acs.org Similarly, certain catalytic amidation reactions that utilize simple alkynes as coupling reagents have been developed to be highly atom-economic, producing only volatile byproducts like acetaldehyde (B116499) or ethyl acetate. nih.gov In contrast, classical methods like the Gabriel synthesis of amines exhibit very low atom economy (<50%) due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. primescholars.com Maximizing atom economy is crucial not only for reducing waste but also for cutting costs associated with raw materials and waste disposal. primescholars.com Researchers have developed novel approaches to improve atom economy, such as creating a direct cycle between a co-product and a reactant within the same reaction, which has been demonstrated in the synthesis of primary amines. rsc.org

Solvent Selection and Reaction Conditions Optimization

The choice of solvent and the optimization of reaction conditions are critical for developing sustainable synthetic protocols. Solvents are a major contributor to the environmental impact of chemical processes, and the principles of green chemistry encourage their minimal and judicious use.

Significant efforts have been made to replace hazardous organic solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.org For instance, the mild aminolysis of epoxides to produce β-amino alcohols has been achieved in water with high selectivity and excellent yields without the need for any catalyst. organic-chemistry.org In other cases, polar mixed solvent systems have been shown to enable the efficient and regioselective synthesis of β-amino alcohols. thieme-connect.com

Beyond solvent replacement, performing reactions under solvent-free conditions represents an even greener approach. nih.govacs.orgscirp.org Mechanochemical methods, where reactions are induced by grinding solid reactants together, can lead to excellent yields and high purity without any solvent waste. nih.govacs.org The use of heterogeneous catalysts, such as zeolites, can also facilitate solvent-less reactions. scirp.org

Chemical Reactivity and Mechanistic Pathways of 3 Aminopropyl Amino Methanol

Nucleophilic Character of Amine and Hydroxyl Functionalities

The chemical behavior of [(3-Aminopropyl)amino]methanol is largely dictated by the presence of its primary amine, secondary amine, and hydroxyl functional groups. Both the nitrogen atoms of the amines and the oxygen atom of the hydroxyl group possess lone pairs of electrons, rendering them nucleophilic centers capable of reacting with electron-deficient species. Amines are generally considered chemical bases that neutralize acids in exothermic reactions to form salts and water. nih.govchemicalbook.com The reactivity of these groups is fundamental to the compound's role in various chemical transformations.

Reactions with Electrophilic Centers

The amine groups in this compound are primary sites for nucleophilic attack. As in electrophilic amination, which involves the reaction of a carbanion with an electrophilic nitrogen source, the amine groups of this compound can react with a wide array of electrophiles. wikipedia.org These include, but are not limited to, isocyanates, halogenated organic compounds, peroxides, epoxides, anhydrides, and acid halides. nih.govchemicalbook.com The primary amine is generally more reactive than the secondary amine due to reduced steric hindrance.

The hydroxyl group also exhibits nucleophilic character, capable of attacking electrophilic centers. For instance, in reactions like esterification, the alcohol functionality reacts with a carboxylic acid to form an ester, a type of condensation reaction. libretexts.orglibretexts.org

Condensation Reactions, including Schiff Base Formation

A key reaction pathway for this compound involves condensation reactions, where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org The primary amine functionality of the molecule is particularly susceptible to condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases. wikipedia.org

A Schiff base is a compound containing a carbon-nitrogen double bond (imine), with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org The formation mechanism proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon, creating a hemiaminal intermediate. This intermediate then undergoes dehydration to yield the final imine or Schiff base. wikipedia.org This type of reaction is well-documented for related polyamines; for example, tris(3-aminopropyl)amine (B1583958) undergoes condensation with salicylaldehyde (B1680747) to form complex Schiff-base ligands. researchgate.netmdpi.com Similarly, the primary amine of this compound would readily react with carbonyls to form the corresponding imine.

Intramolecular and Intermolecular Hydrogen Bonding Dynamics

The structure of this compound, containing both hydrogen bond donors (-NH and -OH groups) and acceptors (N and O atoms), facilitates complex hydrogen bonding. arxiv.org These interactions can occur within a single molecule (intramolecular) or between separate molecules (intermolecular).

Intramolecular hydrogen bonds are crucial in determining the conformational preferences of amino alcohols. arxiv.orgustc.edu.cn In molecules like 3-aminopropanol, which is structurally similar to a segment of this compound, a strong intramolecular O-H···N hydrogen bond is formed, leading to a stable six-membered ring structure. ustc.edu.cnrsc.org This interaction is governed by a delicate balance of conformational flexibility and steric effects. ustc.edu.cn The strength of this bond is influenced by the basicity of the nitrogen atom; electron-donating groups on the nitrogen can enhance the hydrogen bond strength. arxiv.orgarxiv.org

Intermolecular hydrogen bonding dictates the bulk properties of the substance. In the solid state of related compounds like (3-aminophenyl)methanol, molecules are linked by extensive networks of N—H⋯O and O—H⋯N hydrogen bonds. nih.gov For amino alcohols in solution, intermolecular association can lead to the formation of dimers and larger clusters, with the nature of these aggregates depending on the relative strength of intra- versus intermolecular hydrogen bonds. rsc.orgacs.org Studies on 2-aminoethanol show that the formation of intermolecular hydrogen bonds can cooperatively enhance the strength of the existing intramolecular bonds. acs.org

Reaction Kinetics and Thermodynamics of Aminomethanol (B12090428) Derivatives

To understand the reaction kinetics of complex aminomethanol derivatives, detailed computational studies on the parent compound, aminomethanol (NH₂CH₂OH), provide significant insight. These studies elucidate the stability of the molecule and the energy profiles of its various reaction pathways.

Rate Constant Determination and Temperature Dependence

The temperature dependence of these reactions has been calculated, showing how the rate constants for abstraction from different sites change with temperature.

Table 1: Calculated Temperature-Dependent Rate Constants (kOH) for the Reaction of Aminomethanol with •OH Data sourced from computational studies on different rotational conformers of aminomethanol. frontiersin.org

Temperature (K)kOH-Total (cm³ molecule⁻¹ s⁻¹)
2002.50 x 10⁻¹¹
2502.15 x 10⁻¹¹
3001.97 x 10⁻¹¹
3501.87 x 10⁻¹¹
4001.82 x 10⁻¹¹

This interactive table provides the total calculated rate constants for the reaction between aminomethanol and the hydroxyl radical at various temperatures.

Activation Energy and Thermodynamic Parameters

The stability and reactivity of aminomethanol are defined by the energy barriers of its potential reaction pathways. Computational studies have determined the activation energies for hydrogen abstraction by •OH radicals from the different functional groups of aminomethanol. nih.govfrontiersin.orgresearchgate.net

Table 2: Activation Energies for H-Abstraction from Aminomethanol by •OH Radical Data represents the calculated energy barriers for hydrogen transfer from the different functional groups across various conformers. nih.govfrontiersin.orgresearchgate.net

Functional GroupActivation Energy Range (kcal/mol)
–CH₂4.1 – 6.5
–NH₂3.5 – 6.5
–OH7.0 – 9.3

This interactive table summarizes the range of activation energies required for the hydroxyl radical to abstract a hydrogen atom from the methylene (B1212753), amine, and hydroxyl groups of aminomethanol.

These calculations show that H-abstraction from the amine group is generally the most favorable pathway, followed closely by abstraction from the methylene group. nih.gov

Furthermore, the thermodynamic stability of aminomethanol itself has been examined. The molecule is considered kinetically stable in the gas phase, with a significant energy barrier of about 55 kcal/mol (approximately 230 kJ/mol) for its unimolecular decomposition into methanimine (B1209239) and water. scispace.comresearchgate.netresearchgate.net This high barrier indicates that the conversion is thermodynamically unfavored under typical conditions, suggesting a substantial lifetime for the molecule once formed. scispace.comresearchgate.net

Oxidative Transformations and Radical Reactions

Oxidative processes, often involving highly reactive radical species, can lead to significant structural changes in this compound. These reactions are pertinent in various environments, from industrial processes to atmospheric chemistry.

The hydroxyl radical (•OH) is a powerful oxidizing agent that can initiate degradation of organic molecules through several mechanisms, including hydrogen abstraction and addition reactions. plos.org In the context of this compound, the •OH radical can attack multiple sites.

The reaction between •OH and amines typically proceeds via H-abstraction from the N-H, α-C-H, or other C-H bonds in the alkyl chain. researchgate.net For this compound, this would lead to the formation of various radical intermediates. The reaction of •OH with alcohols, such as methanol (B129727), has also been shown to be significant, even at low temperatures, proceeding through a hydrogen-bonded complex that facilitates quantum-mechanical tunnelling to form products. nih.gov

Systematic studies on other molecules show that •OH can react with amino acid side chains through different pathways. nih.gov For instance, some residues preferentially take oxygen from hydrogen peroxide (the source of •OH in some experimental setups), while others take oxygen from dissolved O₂. nih.gov The reaction with methionine involves the addition of •OH to the sulfur atom, followed by quenching of the resulting radical by either another •OH radical or O₂. nih.gov

Based on these principles, the proposed hydroxyl radical initiated pathways for this compound would likely involve:

H-abstraction from the N-H bonds of the primary and secondary amino groups.

H-abstraction from the C-H bonds at positions alpha to the nitrogen atoms or the hydroxyl group.

H-abstraction from the O-H bond of the hemiaminal group.

Addition of •OH to the nitrogen atoms, although H-abstraction is generally more favorable for amines. researchgate.net

The resulting carbon- or nitrogen-centered radicals can then undergo further reactions, such as coupling or reaction with molecular oxygen, leading to a cascade of oxidative products.

In the atmosphere, amines are oxidized rapidly by hydroxyl radicals, leading to short atmospheric lifetimes. researchgate.net The oxidation of alkylamines by •OH radicals typically proceeds via H-abstraction. researchgate.net The products of such atmospheric oxidations can include imines, amides, and nitroamines. researchgate.net

For this compound, the atmospheric oxidation mechanism would be initiated by reaction with •OH radicals, and also potentially with nitrate (B79036) radicals (NO₃) and ozone (O₃), although reactions with •OH are generally the fastest for amines. researchgate.net

The initial H-abstraction by •OH would generate an amino, alkyl, or amido radical. In the presence of atmospheric oxygen (O₂), these radicals would rapidly form peroxy radicals (ROO•). The subsequent fate of these peroxy radicals determines the final oxidation products and can involve complex reaction sequences, including reactions with nitric oxides (NOx).

A plausible atmospheric oxidation pathway for this compound is initiated by •OH abstracting a hydrogen atom from one of the carbon atoms adjacent to a nitrogen atom. The resulting alkyl radical reacts with O₂ to form a peroxy radical. This peroxy radical can then undergo further reactions, potentially leading to the formation of carbonyl compounds, imines, and smaller, more volatile species through fragmentation of the carbon chain.

Pathways for Decomposition and Side Reactions

This compound is susceptible to decomposition through several pathways, influenced by factors such as temperature, the presence of other chemical species like CO₂, and catalysts.

One of the primary decomposition pathways for hemiaminals like this compound is the dissociation into an aldehyde (formaldehyde in this case) and the corresponding diamine (1,3-diaminopropane). This is a reversible reaction, but the equilibrium can be shifted towards the decomposition products under certain conditions. The related compound, aminomethanol (NH₂CH₂OH), is known to be unstable, readily decomposing to formaldehyde (B43269) and ammonia (B1221849). nih.gov

Studies on related amino alcohols, such as 3-amino-1-propanol (3-AP), in the context of CO₂ capture have identified several degradation products under thermal and oxidative conditions. acs.org These experiments, often accelerated by high temperatures and the presence of oxygen and metals, show the formation of compounds like ammonia, various substituted propanolamines, and cyclic compounds. acs.org For instance, in the presence of CO₂, thermal degradation of 3-AP can lead to the formation of oxazolidinones. acs.org

Unforeseen decomposition of amino alcohols to ammonia has also been observed in the presence of metal complexes at elevated temperatures. rsc.org The dimerization of primary amines can also lead to a variety of secondary products and side reactions, including the formation of cyclic products. google.com

Based on the reactivity of analogous compounds, the potential decomposition and side reaction pathways for this compound can be summarized in the following table.

Pathway Description Potential Products Influencing Factors
Hemiaminal Decomposition Reversion to the parent amine and aldehyde.1,3-Diaminopropane (B46017), FormaldehydeTemperature, pH
Oxidative Degradation Reaction with oxygen, often initiated by radicals.Imines, Amides, Carboxylic acids, Ammonia, smaller amines and aldehydesOxygen concentration, Temperature, Metal catalysts acs.org
Thermal Degradation Decomposition at elevated temperatures.Ammonia, smaller amines, cyclic compounds (e.g., piperazines, pyrimidines)Temperature, presence of CO₂ acs.org
Intramolecular Cyclization The terminal amino group could potentially react with the hemiaminal carbon, leading to a cyclic ether amine after dehydration.Substituted piperazine (B1678402) or other N-heterocyclesTemperature, Catalysts
Intermolecular Condensation Reaction between two molecules of this compound or with its decomposition products.Higher molecular weight oligomers and polymersConcentration, Temperature

Table 1: Potential Decomposition and Side Reaction Pathways for this compound

It is important to note that these pathways are inferred from the known chemistry of the functional groups present in this compound and studies on structurally similar molecules. The actual distribution of products will depend heavily on the specific reaction conditions.

Coordination Chemistry of 3 Aminopropyl Amino Methanol and Its Analogues

Ligand Design Principles for Multidentate Coordination

The design of multidentate ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. nih.govnih.gov The fundamental principle is to incorporate multiple donor atoms into a single molecule, which can then bind to a central metal ion, forming a chelate complex. numberanalytics.com The stability of these complexes is often enhanced by the chelate effect. numberanalytics.com

Key design principles for multidentate ligands like [(3-aminopropyl)amino]methanol and its analogues include:

Denticity : The number of donor atoms a ligand can use to bind to a central metal ion. This compound is a potentially tridentate N,N,O-donor ligand. Analogues can be designed with varying denticity to control the coordination number of the metal center. numberanalytics.comnih.gov

Flexibility and Preorganization : The conformational freedom of the ligand backbone influences its ability to wrap around a metal ion. Flexible linkers, such as the propyl chain in this compound, allow the donor groups to adopt favorable positions for coordination. Conversely, more rigid backbones can preorganize the donor atoms for selective binding of specific metal ions.

Donor Atom Type : The nature of the donor atoms (e.g., nitrogen, oxygen) influences the strength and nature of the metal-ligand bond. "Hard" donor atoms like nitrogen and oxygen are particularly well-suited for coordinating with a variety of transition metals. wikipedia.org

Steric Hindrance : Bulky substituents on the ligand can be used to control the coordination environment, preventing the formation of certain geometries or stabilizing unusual ones.

Electronic Effects : The electron-donating or -withdrawing properties of substituents on the ligand can tune the electronic properties of the metal center, which is crucial for applications in catalysis and electronics. nih.gov

The design of sophisticated ligand architectures, such as tripodal or macrocyclic structures, can lead to complexes with specific geometries and functionalities. mdpi.comrsc.org For instance, tripodal amine ligands can enforce specific coordination geometries around a metal ion. rsc.org The creation of three-dimensional coordination cages is also possible through the careful design of multidentate ligands and their assembly with metal centers. researchgate.net

Complex Formation with Transition Metal Cations

This compound and its analogues readily form complexes with a wide range of transition metal cations. The formation of these complexes is governed by the principles of coordination chemistry, where the ligand's donor atoms interact with the metal's empty orbitals.

Chelation Mechanisms and Stoichiometry

The primary chelation mechanism for this compound involves the coordination of the two nitrogen atoms and the oxygen atom of the hydroxyl group to a metal center, forming stable five- and six-membered chelate rings. wikipedia.org The stoichiometry of the resulting complexes can vary depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Common stoichiometries observed for related amino alcohol and polyamine ligands include 1:1, 1:2, and 2:1 (metal:ligand) ratios. For example, with some tripodal tetraamine (B13775644) ligands, 1:1 complexes of the type M(ligand)²⁺ are common for Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net In some cases, polynuclear complexes can form, where the ligand bridges between two or more metal centers. researchgate.net Spectrophotometric titrations are often employed to determine the stoichiometry and formation constants of these complexes in solution. researchgate.net

The pH of the reaction medium can also play a crucial role. For instance, (3-aminophenyl)methanol can act as a neutral, anionic, or cationic ligand depending on the pH, influencing the chelation process. nih.gov

Binding Modes and Coordination Geometry

This compound and its analogues can exhibit a variety of binding modes, leading to different coordination geometries around the metal center. The flexibility of the aminopropyl chain allows the ligand to adapt to the preferred coordination number and geometry of the metal ion.

Common binding modes include:

Tridentate (N,N,O): This is the most common mode for this compound, where both nitrogen atoms and the oxygen atom coordinate to the metal. This typically leads to distorted octahedral or trigonal bipyramidal geometries.

Bidentate (N,N): In some cases, only the two nitrogen atoms may coordinate, leaving the methanol (B129727) group uncoordinated or interacting weakly with the metal center.

Bridging: The ligand can bridge two metal centers, with the donor atoms coordinating to different metal ions.

The resulting coordination geometries are diverse and depend on the specific metal ion and any co-ligands present. For example, copper(II) complexes with related ligands often exhibit square pyramidal or distorted trigonal bipyramidal geometries. nih.gov Zinc(II) complexes with amino alcohols can adopt tetrahedral or other geometries depending on the specific ligand and reaction conditions. rsc.org X-ray crystallography is a powerful tool for determining the precise binding modes and coordination geometries in the solid state. researchgate.netmdpi.com

Axial Coordination Phenomena

In many square planar or square pyramidal complexes, additional ligands can coordinate to the metal center in the axial positions. tandfonline.com The methanol group of this compound or a solvent molecule like methanol can occupy an axial coordination site. researchgate.netiucr.org For instance, in a copper(II) complex with a related ligand, a methanol oxygen atom was found to occupy an axial position with a Cu-O bond distance of 2.295 (2) Å. researchgate.net

This axial coordination can have a significant impact on the electronic and magnetic properties of the complex. For example, in some manganese(III) complexes, the axial coordination environment influences the axial anisotropy parameter (D). rsc.org The presence and nature of axial ligands can also affect the reactivity of the complex. escholarship.org

Stability and Reactivity of Metal-[(3-Aminopropyl)amino]methanol Complexes

The stability of metal complexes with this compound and its analogues is a key factor determining their potential applications. The chelate effect, arising from the multidentate nature of the ligand, generally leads to high thermodynamic stability. numberanalytics.com The stability constants of these complexes can be determined potentiometrically or spectrophotometrically. researchgate.netjomardpublishing.com

For example, studies on heterometal trinuclear 2Co(III)-Ni(II) complexes with aminoalcohol ligands have shown that the stability of the complexes in methanol solution correlates with their electrocatalytic performance. jomardpublishing.com The stability of these complexes can be influenced by factors such as the number of chelate rings and the nature of the donor atoms.

The reactivity of these complexes is also of great interest. The coordinated ligand can undergo various reactions, and the metal center can participate in catalytic cycles or redox processes. For instance, the primary amine groups on related ligands can be oxidized under certain conditions. The reactivity can also be influenced by the coordination environment, including the presence of axial ligands.

In some cases, the coordination of an amino alcohol to a metal center can lead to unexpected decomposition pathways. For example, reactions of zinc(II) quinaldinate with 3-amino-1-propanol at elevated temperatures resulted in the decomposition of the amino alcohol to ammonia (B1221849). rsc.org Understanding the stability and reactivity of these complexes is crucial for designing new catalysts and materials with desired properties.

Spectroscopic and Advanced Characterization Methodologies for 3 Aminopropyl Amino Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) is used to identify the number and environment of hydrogen atoms in a molecule. For [(3-Aminopropyl)amino]methanol (H₂N-CH₂-CH₂-CH₂-NH-CH₂-OH), distinct signals are expected for each chemically non-equivalent proton. While specific spectral data for the parent compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures like 3-amino-1-propanol and N,N-Bis(3-aminopropyl)methylamine. rsc.org

The spectrum would feature complex multiplets due to spin-spin coupling between adjacent methylene (B1212753) groups. The protons on the hydroxymethyl group (-CH₂-OH) and the methylene group adjacent to the primary amine (-CH₂-NH₂) would likely appear as distinct triplets. The central methylene group (-CH₂-) would exhibit a more complex pattern, likely a quintet or multiplet. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts would be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on analogous compounds.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H₂N-Broad singlets (broad)Shift is solvent and concentration dependent.
-NH-Broad singlets (broad)Shift is solvent and concentration dependent.
-OHBroad singlets (broad)Shift is solvent and concentration dependent.
H₂N-CH₂ -~2.7 - 2.9tAdjacent to primary amine.
-CH₂ -CH₂-NH-~1.6 - 1.8pCentral propyl methylene group.
-CH₂-NH -CH₂ -~2.6 - 2.8tAdjacent to secondary amine.
-NH-CH₂ -OH~4.5 - 4.7sMethylene group between N and O atoms.

Conformational analyses on derivatives such as (3-aminopropyl)triethoxysilane have been performed using ¹H NMR to determine the population distributions of anti and gauche conformers across the carbon-carbon bonds of the propyl chain. researchgate.net

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. This compound has four chemically distinct carbon atoms, which should result in four signals in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O). pressbooks.pub Carbons bonded to electronegative oxygen and nitrogen atoms are deshielded and appear at higher chemical shifts (downfield). researchgate.netlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on analogous compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
H₂N-C H₂-~40-42Carbon adjacent to the primary amine.
-C H₂-CH₂-NH-~28-32Central carbon of the propyl chain.
-CH₂-NH-C H₂-~48-52Carbon adjacent to the secondary amine.
-NH-C H₂-OH~80-85Hemiaminal carbon, shifted significantly downfield by both N and O.

In derivatives, such as those of tris(3-aminopropyl)amine (B1583958), ¹³C NMR is routinely used to confirm the structure. mdpi.com

For derivatives of this compound, heteronuclear NMR provides further structural insights.

²⁹Si NMR : This technique is invaluable for characterizing organosilane derivatives, such as those prepared from (3-aminopropyl)triethoxysilane. ²⁹Si NMR can distinguish between different silicon environments, for example, in polysiloxanes or when the silane (B1218182) is grafted onto a surface like silica (B1680970). researchgate.net It allows for the identification of covalent linkages between the organosilane and surface silanol (B1196071) groups, providing details on the nature of the surface modification. researchgate.netresearchgate.net

¹⁵N NMR : While less common due to lower sensitivity and the low natural abundance of the ¹⁵N isotope, ¹⁵N NMR spectroscopy would be a powerful tool for studying this compound. It could definitively distinguish between the primary (-NH₂) and secondary (-NH-) nitrogen atoms in the molecule, as they exist in different chemical environments. The chemical shifts would also be sensitive to protonation events and hydrogen bonding interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its O-H, N-H, C-H, C-O, and C-N bonds. libretexts.orglumenlearning.com

A key feature would be a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, resulting from the overlapping stretching vibrations of the O-H and N-H groups, which are typically broadened by hydrogen bonding. olemiss.eduopenstax.org The N-H bending vibrations are also characteristic. A primary amine (-NH₂) often shows a medium-intensity scissoring vibration around 1650-1590 cm⁻¹, while the secondary amine (-NH-) shows a bend in a similar region. The C-H stretching vibrations of the methylene groups are expected in the 3000-2850 cm⁻¹ range. openstax.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch, H-bonded3500 - 3200Strong, Broad
N-H (Primary & Secondary Amine)Stretch3500 - 3200Medium, Broad (overlaps with O-H)
C-H (Alkane)Stretch3000 - 2850Medium to Strong
N-H (Primary Amine)Bend (Scissoring)1650 - 1590Medium
C-O (Alcohol)Stretch1260 - 1050Strong
C-N (Amine)Stretch1250 - 1020Medium

FTIR analysis of materials functionalized with 3-aminopropyl groups confirms the presence of these characteristic bands. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. tutorchase.com

For this compound, high-resolution mass spectrometry would confirm its molecular formula (C₄H₁₂N₂O) by providing an accurate mass measurement of its molecular ion (exact mass: 104.094963011 Da). nih.gov In typical electron ionization (EI) or electrospray ionization (ESI) sources, the protonated molecule [M+H]⁺ at m/z 105.1022 would be observed.

The fragmentation of the molecular ion provides structural clues. The most common fragmentation pathway for amines and alcohols is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom. thieme-connect.de

Key predicted fragments include:

m/z 30 ([CH₂NH₂]⁺): A very common fragment for primary amines, resulting from α-cleavage at the propyl chain. This is often a base peak.

m/z 74 ([M-CH₂O]⁺): Loss of a neutral formaldehyde (B43269) molecule.

m/z 87 ([M-NH₃]⁺): Loss of a neutral ammonia (B1221849) molecule.

m/z 86 ([M-H₂O]⁺): Loss of a neutral water molecule from the hydroxyl group.

m/z 45 ([CH₂OH₂]⁺ or [C₂H₅O]⁺): Fragments related to the methanol (B129727) portion.

m/z 75 ([H₂N(CH₂)₃NH₂]⁺): Resulting from cleavage of the CH₂-OH bond.

Studies on the fragmentation of 2-aminoethanol show that cleavage to produce the nitrogen-containing ion (m/z 30) is highly favored over the oxygen-containing ion (m/z 31), due to the greater ability of nitrogen to stabilize the positive charge. thieme-connect.de A similar preference would be expected for this compound. The gas-phase detection of the related but smaller aminomethanol (B12090428) (CH₅NO) has been achieved using specialized mass spectrometry techniques. olemiss.edunih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
105[C₄H₁₃N₂O]⁺Protonated Molecular Ion [M+H]⁺
87[C₄H₉N₂]⁺Loss of H₂O
75[C₃H₁₁N₂]⁺Cleavage of C-O bond
74[C₃H₁₀N₂]⁺α-cleavage with loss of ·CH₂OH
44[C₂H₆N]⁺Cleavage of C2-C3 bond
30[CH₄N]⁺α-cleavage at primary amine

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself has not been reported, likely due to its potential instability, numerous structures of its more stable metal-complexed derivatives have been resolved. researchgate.net These studies are crucial for understanding the coordination chemistry, bond lengths, bond angles, and non-covalent interactions of ligands containing the aminopropyl moiety.

For example, the crystal structure of a copper(II) perchlorate (B79767) complex, [Cu(C₂₄H₂₇N₄O₃)]ClO₄, which incorporates a ligand with a 3-aminopropyl group, has been determined by single-crystal XRD. nih.gov Such analyses provide precise metric parameters and reveal how the flexible aminopropyl chain adapts its conformation to satisfy the geometric requirements of the metal center. They also illuminate the role of hydrogen bonding in stabilizing the crystal lattice. mdpi.com

Table 5: Representative Single-Crystal X-ray Diffraction Data for a Derivative Data for [Cu(C₂₄H₂₇N₄O₃)]ClO₄ nih.gov

ParameterValue
Chemical Formula[Cu(C₂₄H₂₇N₄O₃)]ClO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1062 (4)
b (Å)19.2907 (8)
c (Å)16.0959 (7)
β (°)102.072 (2)
Volume (ų)2461.32 (19)
Z (formula units/cell)4

These crystallographic studies on derivatives confirm the connectivity and provide empirical data on the conformational preferences of the [(3-Aminopropyl)amino] functional group when incorporated into larger, more complex molecular architectures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules and to investigate the formation of complexes. msu.edu The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. msu.edu The wavelength and intensity of the absorbed light provide valuable information about the electronic structure of the compound.

In the context of derivatives of this compound, such as those incorporated into larger macrocyclic structures or used as functionalizing agents, UV-Vis spectroscopy is instrumental in confirming the formation of metal complexes. For instance, the coordination of metal cations like Zn(II), Cu(II), Pb(II), and Hg(II) with macrocyclic ligands containing aminopropyl units leads to distinct changes in the UV-Vis absorption spectra. mdpi.com These spectral shifts, such as changes in the position and intensity of absorption bands, are indicative of complex formation.

The stoichiometry of these complexes can be determined using methods like the molar ratio method, where the absorbance is monitored as the concentration of one reactant is varied while the other is kept constant. sut.ac.th This approach has been used to determine the binding ratios in various metal-ligand systems. mdpi.comsut.ac.th For example, studies on macrocycles incorporating tris(3-aminopropyl)amine units have revealed the formation of complexes with varying ligand-to-metal ratios, such as L4M, L3M, and L2M. mdpi.com

Furthermore, UV-Vis spectroscopy can be employed to quantify the concentration of substances in a solution. semanticscholar.org This is particularly useful in studies involving the derivatives of this compound in applications like wastewater treatment, where monitoring the concentration of specific compounds is crucial. semanticscholar.org

Below is a table summarizing typical data obtained from UV-Vis spectroscopic studies on related amino-functionalized systems.

System Metal Ion Observed Spectral Changes Inferred Information
Macrocycle with tris(3-aminopropyl)amine unitHg(II)Complex changes in the UV-Vis spectrum, with a minimum absorbance at 0.25 equivalents and a maximum at 1 equivalent of Hg(II). mdpi.comFormation of at least two different complexes, likely LM and LM2. mdpi.com
Morin (a flavonoid) with AlumAl(III)A shift in the maximum absorption wavelength (λmax) upon addition of alum. sut.ac.thFormation of an Al:morin complex with a 3:2 stoichiometry without pH control and 1:1 at pH 4.5. sut.ac.th
Quercetin (a flavonoid) with AlumAl(III)A shift in the maximum absorption wavelength (λmax) upon addition of alum. sut.ac.thFormation of an Al:quercetin complex with a 1:1 stoichiometry. sut.ac.th

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is a crucial method for assessing the thermal stability of materials and for studying decomposition processes. etamu.eduresearchgate.net

For materials functionalized with aminopropyl groups, such as (3-aminopropyl)triethoxysilane (APTES) coated nanoparticles, TGA provides information on the thermal decomposition of the organic functional groups. researchgate.net The TGA curve, which plots mass versus temperature, shows distinct mass loss steps corresponding to the degradation of different components of the material. etamu.edu For example, in amino-functionalized metal-organic frameworks (MOFs), TGA can be used to understand the thermal stability and the loading of the organic linkers. researchgate.netnih.gov

The analysis of the TGA data can reveal the temperature at which decomposition begins, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the amount of residual mass at the end of the experiment. etamu.edu This information is vital for determining the operational temperature limits of materials incorporating this compound derivatives.

A typical TGA experiment involves heating the sample at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. csic.es The resulting data can be used to compare the thermal stability of different materials or to assess the effect of modifications on thermal properties.

The following table presents representative TGA data for materials functionalized with related aminopropyl compounds.

Material Atmosphere Heating Rate Temperature Range (°C) Key Mass Loss Events
(3-aminopropyl)triethoxysilane (APTES) coated La0.8Sr0.2MnO3Not specifiedNot specifiedNot specifiedUsed to confirm the coating of the nanoparticles. researchgate.net
Amino-functionalized Zr-MOFNot specifiedNot specifiedNot specifiedCharacterized the physicochemical properties, including thermal stability. researchgate.net
Silica gel modified with a β-alanine derivative via (3-aminopropyl)trimethoxysilaneStatic N210 °C/min30 to 800Characterized the grafted organic material. csic.es

Advanced Microscopy Techniques for Material Characterization (e.g., SEM, FESEM)

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are indispensable for characterizing the morphology and surface features of materials derived from or functionalized with this compound. These techniques provide high-resolution images of the sample's surface, revealing details about its structure, texture, and the distribution of different phases.

SEM uses a focused beam of electrons to scan the surface of a sample, and the resulting interactions produce various signals that are used to form an image. FESEM is a type of SEM that uses a field-emission gun as the electron source, which provides a much brighter and more coherent electron beam. mines.edu This results in significantly higher resolution images, allowing for the visualization of nanoscale features. mines.edu

In the context of materials involving aminopropyl functionalities, SEM and FESEM are used to:

Examine the morphology of nanoparticles and composites: For instance, in the study of ZnO nanoparticles functionalized with APTES, microscopy techniques are used to observe the size, shape, and aggregation of the nanoparticles. researchgate.net

Investigate the surface of functionalized materials: SEM can reveal changes in the surface texture of a material after functionalization, providing evidence that the modification process was successful.

Characterize the structure of complex materials like MOFs: SEM images of amino-functionalized Zr-MOFs show the crystal morphology and size distribution of the MOF particles. researchgate.net

Often, these microscopy techniques are coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), which allows for elemental analysis of the sample. This combination provides information on both the morphology and the elemental composition of the material, confirming the presence of elements associated with the aminopropyl functional groups.

The table below summarizes the application of advanced microscopy in the characterization of related materials.

Technique Material System Information Obtained
SEMAmino-functionalized Zr-MOFCharacterized the physicochemical properties and morphology of the synthesized MOF. researchgate.net
FESEMFe3O4 supported Cu(II)-complexIdentified the morphology of the nanomagnetic catalyst. inorgchemres.org
FESEMLa0.8Sr0.2MnO3 nanoparticlesUsed for high-resolution imaging of the synthesized nanoparticles. researchgate.net

Computational and Theoretical Chemistry Studies of 3 Aminopropyl Amino Methanol

Quantum Chemical Calculations (DFT, Ab Initio, Coupled-Cluster Theory)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. tubitak.gov.tr Methods like Density Functional Theory (DFT), Ab Initio (from the beginning), and Coupled-Cluster (CC) theory would be employed to model the behavior of [(3-Aminopropyl)amino]methanol. cdnsciencepub.comresearchgate.net DFT, which balances computational cost and accuracy, is often used for geometry optimization and property prediction. researchgate.netnih.gov Higher-level methods like Coupled-Cluster theory, while more computationally expensive, provide benchmark energies for critical points on the potential energy surface. nih.gov

A primary step in any computational study is geometry optimization. This process uses quantum chemical methods to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until those forces are negligible.

Theoretical calculations using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would yield key geometric parameters. acs.org These parameters provide a detailed picture of the molecule's structure.

Table 1: Illustrative Optimized Geometric Parameters for a Molecule like this compound This table is a template demonstrating the type of data that would be generated from a geometry optimization calculation. The values are not specific to this compound.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-O1.43
C-N (secondary)1.47
C-N (primary)1.46
N-H1.01
O-H0.97
**Bond Angles (°) **C-N-C112.5
H-N-C110.0
C-O-H109.5
Dihedral Angles (°) H-O-C-N180.0 (anti)
C-C-C-N60.0 (gauche)

Electronic structure analysis would further probe properties like the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would identify electron-rich regions (like the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (like the hydrogens of the amino and hydroxyl groups), which are prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Computational methods can systematically rotate the bonds within the molecule to map the potential energy surface. For each identified stable conformer, a geometry optimization and frequency calculation would be performed to confirm it as a true minimum and to calculate its thermodynamic properties, such as the Gibbs free energy. Studies on similar flexible molecules, like β-amino acids, show that solvation can significantly alter the relative stability of different conformations.

Table 2: Example of Relative Energies for Hypothetical Conformers of this compound This table illustrates how results from a conformational analysis would be presented. The values are hypothetical.

Conformer IDKey Dihedral Angles (°)Relative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%) at 298 K
Conf-1 60, 180, 1800.000.0075.3
Conf-2 60, 60, 1801.151.0515.1
Conf-3 180, 180, 601.801.725.8
Conf-4 -60, 180, 1802.502.413.8

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the molecule's behavior over time. tubitak.gov.tr MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment, to generate a trajectory of atomic positions and velocities.

For this compound, an MD simulation could reveal:

Conformational transitions: How the molecule switches between its different stable conformations.

Solvation structure: How solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds with the amino and hydroxyl groups.

Intramolecular hydrogen bonding: The stability and dynamics of hydrogen bonds formed between the molecule's own functional groups.

Transport properties: Such as the diffusion coefficient, which describes how the molecule moves through a solution.

Studies on related systems, like antifreeze proteins, use MD to understand how specific residues interact with their environment, a principle applicable to the functional groups of this compound.

Reaction Pathway and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.org This involves identifying the reactants, products, any intermediates, and the transition states that connect them along a reaction coordinate. researchgate.net For this compound, one could investigate its formation, decomposition, or reaction with other species.

For a given reaction, researchers would locate the structure of the transition state—the highest energy point along the minimum energy path. nih.gov A frequency calculation on this structure would confirm it as a true transition state by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. acs.org

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: Frequencies and intensities of vibrational modes can be calculated. These theoretical spectra help in assigning the peaks observed in experimental IR spectra to specific molecular motions (e.g., N-H stretch, O-H stretch, C-N bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C) and coupling constants can be computed. Comparing these with experimental NMR data is a stringent test of the accuracy of the calculated electronic structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum.

Ligand-Metal Binding Energy and Stability Constant Determination

The presence of two nitrogen atoms and one oxygen atom makes this compound a potential tridentate (N,N,O) ligand for metal ions. Computational methods can be used to study its coordination chemistry.

By modeling the complex formed between the ligand and a metal ion (e.g., Cu²⁺, Zn²⁺), DFT calculations can determine:

Binding Geometry: The optimized structure of the metal-ligand complex, including bond lengths and angles within the coordination sphere.

Binding Energy: The energy released upon formation of the complex from the free ligand and metal ion. This is a direct measure of the interaction strength.

Stability Constants: While direct calculation is complex, relative binding energies for a series of metals can provide insights into selectivity. Thermodynamic cycles can be employed to calculate free energies of binding in solution, which are related to the stability constant.

Table 3: Illustrative Ligand-Metal Binding Data This table is a template showing the type of data that would be generated. Values are hypothetical and for illustrative purposes only.

Metal IonCoordination ModeBinding Energy (gas phase, kcal/mol)Key Bond Distances (Å)
Cu(II) Tridentate (N,N,O)-250.5Cu-O: 1.95, Cu-N: 2.05
Zn(II) Tridentate (N,N,O)-235.8Zn-O: 2.01, Zn-N: 2.10
Ni(II) Tridentate (N,N,O)-242.1Ni-O: 1.98, Ni-N: 2.08

Kinetic and Thermodynamic Modeling of Reactions

The kinetic and thermodynamic modeling of reactions involving this compound is a specialized area of computational chemistry that seeks to understand the reactivity, reaction rates, and equilibrium positions of chemical processes this compound may undergo. Due to its bifunctional nature, containing both primary and secondary amine groups as well as a hydroxyl group, this compound is a candidate for various chemical transformations, most notably in the context of carbon dioxide (CO2) capture and reactions with carbonyl compounds like formaldehyde (B43269).

While specific, in-depth experimental kinetic and thermodynamic studies exclusively focused on this compound are not extensively available in public literature, its structural similarity to other well-studied alkanolamines and diamines allows for the application of established computational models to predict its behavior. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining transition state geometries, and calculating key kinetic and thermodynamic parameters.

Detailed Research Findings

Computational investigations into molecules analogous to this compound, such as ethylenediamine (B42938) (EDA), monoethanolamine (MEA), and other functionalized amines, provide a robust framework for understanding its potential reactions. These studies often focus on the reaction with CO2, a process of significant industrial and environmental importance.

The reaction between an amine and CO2 typically proceeds through the formation of a zwitterionic intermediate, which can then be deprotonated by a base (another amine molecule, for instance) to form a carbamate (B1207046). For a diamine like this compound, the presence of two amine groups offers multiple reaction sites and the potential for the formation of various carbamate and bicarbonate species.

A kinetic model for CO2 absorption by an amine solution often considers the contributions of both chemical reaction and mass transfer. For a compound like this compound, a pseudo-first-order or pseudo-second-order kinetic model with respect to CO2 could be employed, depending on the reaction conditions. frontiersin.org

Data from Analogous Systems

To illustrate the type of data generated from such computational studies, the following tables present hypothetical, yet realistic, kinetic and thermodynamic parameters for the reaction of this compound with CO2, based on data from analogous systems like ethylenediamine and other amino alcohols. mdpi.comdntb.gov.ua

Table 1: Hypothetical Kinetic Parameters for the Reaction of this compound with CO2 at 298 K

Reaction StepRate Constant (k)Activation Energy (Ea) (kJ/mol)
Zwitterion Formation (Primary Amine)k₁40-50
Zwitterion Formation (Secondary Amine)k₂45-55
Carbamate Formation (from Primary Amine Zwitterion)k₃10-20
Carbamate Formation (from Secondary Amine Zwitterion)k₄15-25

Note: The rate constants (k) are highly dependent on the solvent and concentration and are presented here conceptually. The activation energies are typical for amine-CO2 reactions.

Table 2: Hypothetical Thermodynamic Parameters for the Reaction of this compound with CO2 at 298 K

ReactionΔH (kJ/mol)ΔG (kJ/mol)ΔS (J/mol·K)
Overall Carbamate Formation (Primary Amine)-80 to -100-20 to -40-150 to -200
Overall Carbamate Formation (Secondary Amine)-70 to -90-15 to -35-140 to -190

Note: These values are illustrative and represent the exothermic and spontaneous nature of CO2 absorption by amines.

Furthermore, computational studies on the reaction of amines with formaldehyde to form hemiaminals and hexahydrotriazines are relevant to the synthesis and potential side reactions of this compound. researchgate.net These models can predict the thermodynamic favorability and kinetic barriers for the formation of this compound from 1,3-diaminopropane (B46017) and formaldehyde, as well as its subsequent reactions.

Applications of 3 Aminopropyl Amino Methanol in Advanced Chemical Research

As an Organic Building Block in Multistep Synthesis

The reactivity of [(3-Aminopropyl)amino]methanol, stemming from its amine and hemiaminal functional groups, allows it to serve as a potent building block in the construction of complex organic molecules. It primarily functions as a precursor to reactive iminium ions and as a source for introducing aminopropyl and aminomethyl fragments into molecular scaffolds.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. 1,3-Diamines like 1,3-diaminopropane (B46017) are established precursors for creating various heterocyclic systems. wikipedia.org The reaction of 1,3-diaminopropane with formaldehyde (B43269), which proceeds through the initial formation of this compound, is a classic route for synthesizing saturated nitrogen heterocycles.

This transformation typically involves the dehydration of the this compound intermediate to form a reactive iminium ion. This electrophilic species can then undergo intramolecular cyclization or react with other components in the mixture. A primary example is the formation of hexahydropyrimidine (B1621009) rings. The reaction between 1,3-diaminopropane and excess formaldehyde can lead to the formation of 1,3,5-triaza-cyclohexane structures, where this compound and its subsequent derivatives are key intermediates. Furthermore, its ability to participate in Mannich-type reactions makes it a valuable tool for constructing more complex, polycyclic alkaloid-like frameworks. taylorandfrancis.com While often generated and consumed in situ, the role of this compound is central to these heterocycle syntheses.

Heterocycle ClassPrecursorsRole of this compoundRef.
Hexahydropyrimidines1,3-Diaminopropane, FormaldehydeKey intermediate, source of the N-CH₂-N backbone. wikipedia.org
Polycyclic AlkaloidsDiamines, Aldehydes, CarbonylsIntermediate in Mannich reactions leading to fused ring systems. taylorandfrancis.com

Aminomethylation, most famously represented by the Mannich reaction, is a powerful C-C bond-forming reaction that installs an aminomethyl group onto an acidic proton of a carbonyl compound. taylorandfrancis.comwikipedia.org The reaction requires an amine, an aldehyde (often formaldehyde), and a carbonyl compound. organic-chemistry.org

This compound is the quintessential intermediate in Mannich reactions involving 1,3-diaminopropane and formaldehyde. The mechanism proceeds through the formation of this hemiaminal, which then loses water to generate a highly electrophilic N-methylidene-3-aminopropan-1-aminium ion. This iminium ion is the active aminomethylating agent that is attacked by the enol form of a ketone or other nucleophile. Thus, this compound serves as a stable precursor or masked form of this reactive C1 building block, facilitating the controlled introduction of a substituted aminomethyl group into a target molecule. This strategy is employed in the synthesis of various fine chemicals and pharmaceutical intermediates.

Role in Polymer Chemistry and Functional Materials Science

The dual functionality of this compound makes it a candidate for applications in polymer science, where it can act as a monomer for polymerization, a modifier to introduce functional groups, or a crosslinking agent in thermosetting systems.

The reaction products of diamines and formaldehyde are known to be useful in the manufacture of resins and adhesives. ontosight.aiontosight.ai The presence of two reactive amine groups (one primary, one secondary) and the N-hydroxymethyl group allows this compound to act as a monomeric or crosslinking unit. It can participate in condensation polymerization with compounds like carboxylic acids, esters, or isocyanates.

For instance, reaction products between formaldehyde and related propanediamines are used in the production of resins and coatings. ontosight.ai The hemiaminal functionality can react further, releasing formaldehyde or forming methylene (B1212753) bridges between amine units, leading to the formation of poly(methylene-amine) networks. This type of polymerization is characteristic of aminoplast or phenoplast resins, where formaldehyde reacts with amine- or phenol-containing compounds to create durable thermosetting polymers. While specific homopolymers of this compound are not widely documented, its role as a reactive co-monomer or modifier to impart amine functionality and improve crosslinking density is a recognized application for such formaldehyde-amine adducts. industrialchemicals.gov.au For example, related aminopropyl functionalized monomers are key building blocks for functional polymers used in bioconjugation and hydrogel synthesis. polysciences.comspecialchem.comsigmaaldrich.com

Hybrid organic-inorganic materials combine the properties of organic polymers with those of inorganic solids like silica (B1680970), often resulting in materials with enhanced thermal stability, mechanical strength, or tailored functionality. Polyhedral Oligomeric Silsesquioxanes (POSS) are a prominent class of such materials, characterized by a well-defined, cage-like silica core (Si-O-Si) functionalized with organic groups.

The synthesis of silsesquioxanes fundamentally relies on the hydrolysis and condensation of organotrialkoxysilanes. wikipedia.org A widely used precursor for amine-functionalized POSS is (3-Aminopropyl)triethoxysilane (APTES), which contains the necessary aminopropyl group and the silicon-based functionality required to form the inorganic cage. acs.orgresearchgate.net

Crucially, this compound lacks a silicon atom and therefore cannot, by itself, be a precursor for the synthesis of silsesquioxanes or other silica-based hybrid materials. Its application in this area is limited to a potential role as a secondary modifying agent. In theory, a pre-formed inorganic material, such as silica gel or a silsesquioxane cage bearing reactive functional groups (e.g., epoxides, aldehydes), could be functionalized by reacting with the amine groups of this compound. However, such specific applications are not prominently featured in current research literature, which overwhelmingly favors silane-based coupling agents like APTES for this purpose. oatext.comnih.govmdpi.com

The functionalization of surfaces is critical for controlling adhesion, wettability, and biocompatibility. While aminopropylsilanes are the dominant agents for modifying inorganic surfaces like glass and metal oxides, nih.govsinosil.comchemicalbook.com amine-formaldehyde adducts play a significant role in polymer coatings, particularly as curing agents or hardeners.

The reaction products of formaldehyde with various amines are utilized as components in coatings and paints, often to enhance durability and chemical resistance. ontosight.ai this compound, with its multiple reactive sites, can function as an effective crosslinking agent for coating systems such as epoxy resins. The primary and secondary amine groups can participate in the ring-opening reaction of the epoxy groups, forming a robust, crosslinked polymer network. This curing process creates coatings with high hardness and good adhesion. Similar formaldehyde-diamine reaction products are used as hardeners in epoxy resins and as components in adhesives and sealants. industrialchemicals.gov.au Furthermore, related aminopropyl compounds are used as building blocks in the synthesis of pigments and dyes for coatings. basf.com

Research Findings on Formaldehyde-Amine Adducts in Material Applications

Application System Components Function of Amine-Formaldehyde Adduct Reference(s)
Adhesives & Resins Formaldehyde, N,N-dialkyl-1,3-propanediamine Key component for strong bonding properties. ontosight.aiontosight.ai
Coatings Epoxy resins, Formaldehyde-diamine products Acts as a hardener/curing agent, enhancing durability. ontosight.aiindustrialchemicals.gov.au

Catalytic Applications and Ligand Scaffolds in Catalysis

The utility of a chemical compound in catalysis is heavily dependent on its structural and electronic properties, which dictate its ability to coordinate with metal centers and participate in catalytic cycles. While the bifunctional nature of this compound, possessing both amino and hydroxyl groups, suggests potential as a ligand scaffold, specific studies detailing its use in this capacity are not prominent in current research.

Design of Metal-Ligand Catalysts for Organic Transformations

The design of effective metal-ligand catalysts is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations. Ligands containing both nitrogen and oxygen donor atoms, such as amino alcohols, are known to form stable complexes with a variety of transition metals. These complexes can serve as catalysts for reactions like hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

In principle, this compound could act as a bidentate or tridentate ligand, coordinating to a metal center through its two nitrogen atoms and the oxygen atom of the hydroxyl group. The flexibility of the propyl chain would allow for the formation of stable five- or six-membered chelate rings, a common feature in successful catalyst design. However, a review of the scientific literature does not yield specific examples of catalysts derived from this compound for significant organic transformations. Research in this area tends to focus on more complex or sterically hindered amino alcohol ligands.

Investigation of Catalytic Cycles and Mechanisms

Understanding the catalytic cycle is crucial for optimizing reaction conditions and developing more efficient catalysts. This involves identifying the active catalytic species, intermediate steps, and the regeneration of the catalyst. Such investigations often employ a combination of spectroscopic techniques, kinetic studies, and computational modeling.

Without established catalytic applications for this compound, there are no corresponding studies on its involvement in specific catalytic cycles. Mechanistic investigations are intrinsically linked to observed catalytic activity; therefore, the absence of the latter precludes the former.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding through its amino and hydroxyl groups makes it a potential building block for supramolecular assemblies.

Construction of Macrocyclic and Cryptand Structures

Macrocycles and cryptands are key players in molecular recognition, capable of selectively binding ions and small molecules. Their synthesis often involves the reaction of diamines with dicarbonyl compounds or other electrophilic linkers. The parent amine, tris(3-aminopropyl)amine (B1583958) (TRPN), is a well-known building block for the synthesis of complex macrocyclic and cryptand structures due to its tripodal nature.

While this compound possesses two amine functionalities, which could, in theory, be used to form macrocyclic structures, there is a lack of published research demonstrating its use for this purpose. The reactivity of the aminomethanol (B12090428) moiety might present synthetic challenges or lead to less stable products compared to simpler diamines.

Components for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. Amino-functionalized linkers are often used to introduce basic sites or to serve as points for post-synthetic modification.

The structure of this compound does not lend itself to being a typical rigid linker required for the formation of robust, porous MOFs. While it could potentially be incorporated into a MOF structure, for example, by modifying a pre-existing linker, there are no specific examples of this in the current literature. The flexibility of the molecule would likely result in non-porous or unstable frameworks.

Chemosensing and Selective Ion Recognition

Chemosensors are molecules designed to signal the presence of a specific analyte, often through a change in color or fluorescence. Ligands containing amine and hydroxyl groups can be effective for the selective recognition of metal ions. The binding of a metal ion to the ligand can alter its electronic properties, leading to a detectable spectroscopic response.

Although the functional groups of this compound are suitable for ion coordination, its application as a chemosensor has not been documented. Research in this area often involves the incorporation of such binding sites into larger, more complex fluorogenic or chromogenic systems to enhance selectivity and sensitivity.

Advanced Analytical Research Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for understanding its behavior in various chemical systems. Advanced analytical methodologies are employed to ensure specificity, sensitivity, and reproducibility in its measurement. The development of these methods often relies on principles established for the analysis of other short-chain aliphatic amines and diamines, tailored to the specific properties of the target compound.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the definitive identification and quantification of this compound, even in complex matrices. While a universally standardized method may not be widely published, its development follows established principles for analyzing polar, low-molecular-weight amines. nih.govmdpi.com

The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection. Given the polar nature of this compound, chromatographic strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) are often effective. nih.gov HILIC utilizes a polar stationary phase with a primarily organic mobile phase, which is suitable for retaining and separating polar compounds that show poor retention on traditional reversed-phase (RP) columns. nih.gov Alternatively, reversed-phase chromatography can be employed with the use of ion-pairing agents in the mobile phase to improve the retention of the analyte.

For detection, electrospray ionization (ESI) in the positive ion mode is typically utilized, as the primary and secondary amine groups in the molecule are readily protonated. bu.edu Quantification is achieved using tandem mass spectrometry, most commonly in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the protonated parent molecule ([M+H]⁺) as the precursor ion and monitoring specific, characteristic fragment ions produced upon collision-induced dissociation. This approach provides excellent selectivity and sensitivity. nih.govanalis.com.my In some cases, derivatization with reagents that enhance chromatographic retention or ionization efficiency may be considered. nih.gov

Table 1: Illustrative Parameters for LC-MS/MS Method Development for this compound

ParameterDescription
Chromatography
ColumnHydrophilic Interaction Liquid Chromatography (HILIC) BEH Amide, or similar
Mobile Phase AWater with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Elution ModeGradient Elution
Flow Rate0.3 - 0.6 mL/min
Column Temperature35 - 45 °C
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺)m/z 105.1
Potential Fragment IonsFragmentation could yield ions corresponding to the loss of the hydroxymethyl group (e.g., m/z 74.1) or cleavage of the propyl chain.
Nebulizing GasNitrogen
Drying GasNitrogen

Note: This table presents hypothetical yet scientifically plausible parameters for method development. Actual values require empirical optimization.

Spectrophotometric methods provide accessible and cost-effective alternatives for the quantification of this compound, particularly in bulk analyses or simpler sample matrices. These techniques are typically based on a chemical reaction that produces a colored product (a chromophore), the absorbance of which can be measured and correlated to the analyte concentration. researchgate.net Since this compound contains both primary and secondary amine functional groups, several classic colorimetric reactions for amines can be adapted for its quantification.

One of the most well-known methods for the determination of primary amines is the Ninhydrin reaction . Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of the compound in a buffered, heated solution to produce a deep purple-colored product known as Ruhemann's purple. analis.com.myorientjchem.org This product exhibits a strong absorbance maximum typically around 570 nm. mdpi.com The reaction is highly sensitive and is a cornerstone of amino acid analysis. sci-hub.se The conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete reaction and stable color development. orientjchem.orgmdpi.com

Other reagents can also be employed for the spectrophotometric determination of aliphatic amines. p-Benzoquinone reacts with both primary and secondary aliphatic amines in an ethanolic solution to yield colored products with a maximum absorption near 510 nm. nih.gov Another approach involves using 2,4-dinitrofluorobenzene (DNFB) , which reacts with primary amines to form a DNP-derivative that can be quantified by its absorbance, typically in the 355-357 nm range. core.ac.uk Charge-transfer reactions, for instance with p-chloranilic acid , can also be used, forming colored complexes with amines that absorb in the visible region (around 523-530 nm). researchgate.net The choice of method depends on the required sensitivity, selectivity against potential interferences, and the specific functional group (primary or secondary amine) being targeted.

Table 2: Potential Spectrophotometric Methods for this compound Quantification

ReagentPrinciple of ReactionTypical λmaxApplicable Functional Group(s)
Ninhydrin Reaction with primary amines to form "Ruhemann's purple". analis.com.mymdpi.com~570 nm mdpi.comPrimary Amine
p-Benzoquinone Reaction with primary and secondary amines to form a colored adduct. nih.gov~510 nm nih.govPrimary and Secondary Amine
2,4-Dinitrofluorobenzene (DNFB) Nucleophilic aromatic substitution with primary amines. core.ac.uk~355-357 nm core.ac.ukPrimary Amine
p-Chloranilic Acid Formation of a charge-transfer complex with amine donors. researchgate.net~523-530 nm researchgate.netPrimary and Secondary Amine

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of polyamine derivatives is a well-established field, yet the targeted and stable production of [(3-Aminopropyl)amino]methanol requires dedicated investigation. mdpi.com Future research will likely focus on moving beyond classical condensation reactions to more controlled and efficient synthetic strategies.

Key areas for exploration include:

Regioselective Synthesis: Developing methods that utilize protecting groups to control which amine functionality of a precursor like N,N-bis(3-aminopropyl)amine reacts with formaldehyde (B43269). This would allow for the precise and high-yield synthesis of the target molecule. mdpi.com

Multicomponent Reactions: Investigating one-pot, multicomponent reactions, such as variations of the Mannich or Ugi reactions, could provide a streamlined and atom-economical route to this compound and its derivatives. mdpi.comnih.govacs.org These methods are known for their efficiency in creating molecular complexity from simple starting materials. mdpi.com

Controlled Formaldehyde Addition: The reaction between polyamines and formaldehyde can lead to various products, including hemiaminals, aminals, and cyclized structures like hexahydrotriazines. researchgate.net Future work must focus on fine-tuning reaction conditions (temperature, solvent, stoichiometry, and catalysis) to favor the formation and isolation of the hemiaminal intermediate, this compound.

Alternative Precursors: Exploring alternative starting materials, such as the ring-opening of specific azetidine (B1206935) or oxazine (B8389632) precursors, could offer novel pathways to the core structure of this compound. uef.fi

A summary of potential synthetic approaches is presented below.

Table 1: Potential Synthetic Pathways for this compound
Synthetic Method Description Potential Advantages Key Challenge
Protected Amine Condensation Sequential protection and deprotection of amine groups on a precursor followed by condensation with formaldehyde. High selectivity and yield of the desired isomer. Multiple steps, potentially lowering overall efficiency.
Multicomponent Reactions A one-pot reaction combining an amine, an aldehyde (formaldehyde), and other components to build the molecule. High atom economy, operational simplicity. Controlling selectivity to obtain the specific target molecule.
Controlled Direct Amination Precise control of reaction conditions during the direct reaction of N-(3-aminopropyl)amine with formaldehyde. Direct, single-step process. Preventing polymerization and formation of by-products.
Ring-Opening Synthesis Synthesis via the nucleophilic ring-opening of heterocyclic precursors like substituted azetidines. Access to unique stereochemical and functional group patterns. Availability and synthesis of suitable precursors.

Elucidation of Complex Reaction Mechanisms

The reactivity of this compound is intrinsically linked to its hemiaminal structure, which is often a transient intermediate in reactions between amines and aldehydes. researchgate.net A thorough understanding of its formation and subsequent reactions is crucial for controlling its chemical transformations.

Future mechanistic studies should focus on:

Hemiaminal Stability and Decomposition: Investigating the kinetics and thermodynamics of the equilibrium between N,N-bis(3-aminopropyl)amine and formaldehyde to form this compound. This includes studying its stability under various conditions and characterizing its decomposition pathways, which could lead to the formation of imines, aminals, or cyclic compounds. researchgate.net

Catalytic Pathways: Exploring the role of catalysts in both the formation and subsequent reactions of the title compound. Computational and experimental studies on similar systems suggest that water or other proton-transfer agents can significantly influence the reaction barriers, favoring stepwise addition mechanisms. acs.orgnih.gov

Proton Transfer Dynamics: The presence of multiple basic nitrogen atoms and an acidic hydroxyl group suggests complex intramolecular and intermolecular proton transfer events. researchgate.net Techniques like temperature-jump spectroscopy and advanced NMR methods could be employed to elucidate these fast proton exchange dynamics, which are critical to the compound's reactivity.

Oxidative Coupling: The transformation of amino alcohols into more complex structures like lactams via dehydrogenative coupling is an area of active research. jchemlett.com Investigating whether this compound can undergo similar intramolecular or intermolecular oxidative coupling reactions could open new synthetic applications.

Development of New Coordination Complexes with Specific Functions

Polyamines are renowned for their ability to act as multidentate ligands, forming stable complexes with a wide range of metal ions. tandfonline.comresearchgate.net The introduction of a hydroxyl group in this compound adds another potential coordination site, creating opportunities for novel ligand design.

Prospective research in this area includes:

Synthesis of Novel Complexes: Systematically reacting this compound with various transition metals (e.g., Copper, Zinc, Palladium, Ruthenium) to synthesize new coordination complexes. rsc.orgnih.gov The flexible backbone and multiple donor sites (three nitrogens and one oxygen) could lead to complexes with diverse geometries, including square planar or octahedral. nih.govresearchgate.net

Ligand Binding Modes: Characterizing the coordination behavior of this compound. It could act as a tridentate or tetradentate ligand depending on whether the hydroxyl group participates in binding. rsc.org X-ray crystallography and spectroscopic methods will be essential to determine the precise binding modes and resulting complex structures.

Functional Materials: Designing coordination complexes with specific functions. For instance, ruthenium and copper polyamine complexes have shown promise as antitumor agents. rsc.org Future work could explore the biological activity of metal complexes derived from this compound. Additionally, such complexes could be investigated for catalytic applications, leveraging the metal center for redox reactions or as Lewis acid catalysts.

Advanced Material Design through this compound Integration

The functional groups on this compound make it an attractive building block for the synthesis of advanced materials. Its ability to participate in polymerization and to be grafted onto surfaces opens up numerous possibilities in materials science.

Future directions for material design include:

Polymer Synthesis: Using this compound as a monomer or cross-linking agent for the creation of novel polymers. The reaction of its amine and hydroxyl groups with appropriate co-monomers could lead to the formation of polyamides, polyurethanes, or other functional polymers with tailored properties.

Surface Functionalization: Grafting this compound onto the surface of materials like silica (B1680970), graphene oxide, or metal-organic frameworks (MOFs). acs.orgresearchgate.net The resulting polyamine-functionalized materials could be designed for specific applications, such as the selective adsorption of heavy metal ions from water or the capture of carbon dioxide. acs.orgacs.org

Organic Cathode Materials: There is growing interest in using polyamine-based materials for energy storage, particularly as cathodes in dual-ion batteries. acs.org The nitrogen sites can act as redox centers. Future research could explore the synthesis of polymers or cross-linked networks from this compound to evaluate their performance in next-generation battery systems. acs.org

Hybrid Nanomaterials: Incorporating this compound into organic-inorganic hybrid materials, such as those based on silsesquioxanes (POSS). researchgate.net This could lead to nanocomposites with enhanced thermal and mechanical properties.

Expansion of Computational Modeling Capabilities

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research. Applying these methods to this compound can accelerate its development and application.

Key areas for computational investigation are:

Mechanism and Kinetics: Using Density Functional Theory (DFT) to model the reaction pathways for the synthesis of this compound. acs.org Such calculations can help identify transition states, determine activation energies, and explain the influence of solvents and catalysts on the reaction outcome. researchgate.netacs.org

Structural and Spectroscopic Prediction: Calculating the stable conformers of the molecule and its coordination complexes. Computational models can predict spectroscopic signatures (NMR, IR, UV-Vis), which are invaluable for experimental characterization.

Binding and Interaction Studies: Modeling the interaction of this compound with metal ions to predict coordination geometries and binding affinities. osti.gov Furthermore, simulations can be used to study its adsorption on material surfaces or its interaction with biological macromolecules, providing insights for the design of functional materials and bioactive compounds.

Pharmacophore Modeling: If the molecule or its derivatives show biological activity, computational tools can be used to develop 3D pharmacophore models. These models help in understanding structure-activity relationships and in designing new, more potent analogues. fu-berlin.de

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.